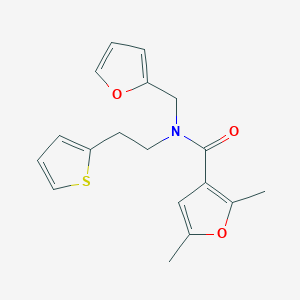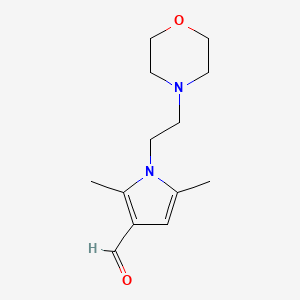
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde (DMEMPC) is an organometallic compound that has been widely used in scientific research and laboratory experiments. It is a versatile reagent that has been used in a variety of applications, ranging from synthesis and analysis to drug development and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde has been widely used in scientific research and laboratory experiments. It has been used as a reagent in a variety of reactions, such as the synthesis of heterocyclic compounds, the synthesis of organic compounds, and the synthesis of catalysts. It has also been used in the synthesis of pharmaceuticals and biochemicals, and in the analysis of organic compounds. In addition, this compound has been used in the development of new drugs, as well as in the study of biochemical and physiological processes.
作用機序
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde acts as a Lewis acid, which means that it can act as a catalyst in a variety of reactions. It can also act as a nucleophile, which means that it can react with other molecules in a reaction. In addition, it can act as a reducing agent, which means that it can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce the activity of enzymes involved in the breakdown of carbohydrates, proteins, and lipids. It has also been shown to reduce the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, it has been shown to have a variety of effects on cells, including the inhibition of cell growth, the inhibition of cell division, and the induction of apoptosis.
実験室実験の利点と制限
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde is a versatile reagent that has a variety of advantages for laboratory experiments. It is a relatively stable compound that is not easily oxidized or degraded. In addition, it is relatively inexpensive and can be easily synthesized from a variety of starting materials. However, it is important to note that this compound is toxic and should be handled with care. In addition, it is not suitable for use in human or animal studies, as it can have a variety of toxic effects.
将来の方向性
There are a variety of potential future directions for research involving 2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde. These include the development of new synthetic methods, the development of new applications for this compound, and the further study of its biochemical and physiological effects. In addition, further research could be conducted on the toxicity of this compound and its potential uses in the development of new drugs. Finally, further research could be conducted on the potential use of this compound in the study of biological processes, such as the regulation of gene expression.
合成法
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde can be synthesized from a variety of starting materials, including morpholine and pyrrole. The synthesis involves a two-step process, in which the starting materials are first reacted together in a base-catalyzed reaction to form the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and the reaction is typically carried out at a temperature of 80-100 °C. The product is then purified by column chromatography or recrystallization.
特性
IUPAC Name |
2,5-dimethyl-1-(2-morpholin-4-ylethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-11-9-13(10-16)12(2)15(11)4-3-14-5-7-17-8-6-14/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLYDRSDAWRCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCN2CCOCC2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

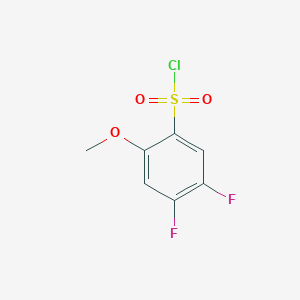

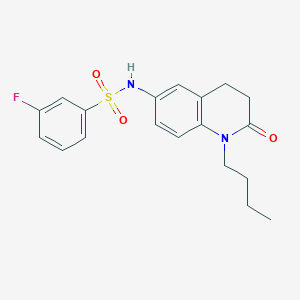
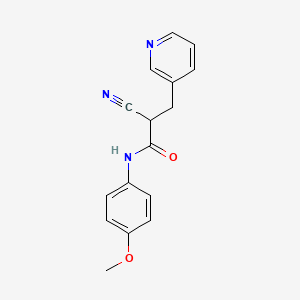
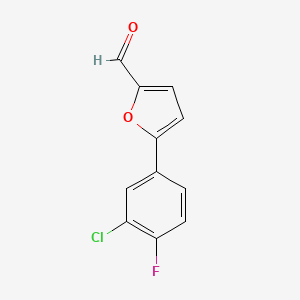
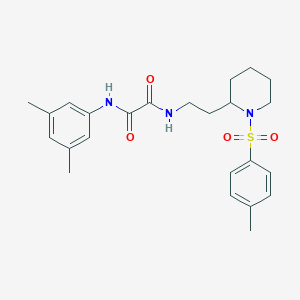
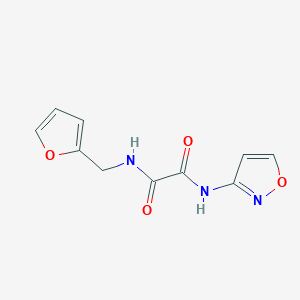
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622046.png)
![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/no-structure.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2622051.png)
![4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2622053.png)
